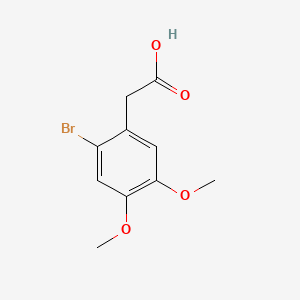

2-Bromo-4,5-dimethoxyphenylacetic acid

Description

Significance and Research Trajectory of 2-Bromo-4,5-dimethoxyphenylacetic Acid

The significance of this compound in research is intrinsically linked to its utility as a precursor in organic synthesis. guidechem.combiosynth.com It serves as a key starting material for creating more elaborate molecules that may possess biological activity. guidechem.com The presence of the bromine atom and methoxy (B1213986) groups on the phenyl ring provides specific reactivity, allowing for further chemical modifications and the construction of targeted molecular architectures. guidechem.comchemimpex.com

Research involving this compound often focuses on its incorporation into larger structures. For instance, it is considered a precursor for other agents, and its chemical properties are leveraged to synthesize these more complex compounds. biosynth.com The synthesis of related structures, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde, is a well-documented process in organic chemistry, highlighting the importance of the 2-bromo-4,5-dimethoxy substitution pattern in creating valuable intermediates. erowid.orgsunankalijaga.org The preparation of the related 2-bromo-4,5-dimethoxybenzoic acid, another key intermediate, has been optimized for industrial production, underscoring the commercial relevance of this structural motif. google.com

The compound's research trajectory is therefore not typically as a final product with a direct application, but as a crucial component in a multi-step synthetic pathway. Its value is realized in the final molecules it helps to create.

Table 2: Spectroscopic Data Summary for this compound A summary of available spectroscopic data used for the identification and characterization of the compound.

| Spectrum Type | Data Highlights | Source |

| Mass Spectrometry | GC-MS data available from the NIST Mass Spectrometry Data Center. nih.gov Predicted collision cross-section (CCS) values have been calculated for various adducts. uni.lu | nih.govuni.lu |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. nih.govnist.gov The spectrum shows characteristic absorptions for the functional groups present. nist.gov | nih.govnist.gov |

| NMR Spectroscopy | While specific spectra for this compound are not widely published in databases, related compounds like 2-Bromo-4,5-dimethoxyphenethylamine have available ¹H and ¹³C NMR spectra, which can provide comparative insights. nih.gov | nih.gov |

Historical Perspective of Phenylacetic Acid Derivatives in Chemical Research

The study of phenylacetic acid and its derivatives has a long and varied history. Early research, dating back to the late 19th century, began to uncover the fundamental chemistry of these compounds. rsc.org Phenylacetic acid (PAA) itself gained prominence in the 20th century as a naturally occurring plant hormone, or auxin, found predominantly in fruits. nih.govwikipedia.org For a period, particularly in the 1980s, research into its bioactivity and distribution in plants, fungi, and bacteria was a significant field of study. nih.govresearchgate.net

However, scientific interest in PAA as a phytohormone waned, largely overshadowed by the focus on the more potent auxin, indole-3-acetic acid (IAA). nih.govresearchgate.net Despite this shift in botanical research, the broader class of phenylacetic acid derivatives continued to be of immense importance in other scientific domains, particularly in medicinal chemistry. mdpi.com

Phenylacetic acid derivatives form the structural core of many widely used pharmaceutical drugs. mdpi.com Notable examples include the non-steroidal anti-inflammatory drugs (NSAIDs) diclofenac (B195802) and ibuprofen. mdpi.com This demonstrates the versatility of the phenylacetic acid scaffold in the development of therapeutic agents. The historical trajectory shows a divergence in research focus, from natural product chemistry and plant physiology to a sustained and critical role in synthetic and medicinal chemistry. nih.govmdpi.com

Current Research Landscape and Future Directions for this compound Research

Currently, the research landscape for this compound remains firmly rooted in its application as a synthetic intermediate. biosynth.comsynquestlabs.com It is commercially available for research purposes, often as a starting material for early-stage drug discovery and chemical synthesis. scbt.comsigmaaldrich.com

Future research directions are likely to continue leveraging its structural features for the synthesis of novel compounds. The exploration of its potential in creating molecules with specific biological activities is a key avenue. guidechem.com For example, research on related brominated phenylacetic acid derivatives has shown their relevance in diverse fields.

Metabolism Studies: A positional isomer, 4-Bromo-2,5-dimethoxyphenylacetic acid, has been identified as the primary urinary metabolite of the psychoactive substance 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). nih.gov This finding suggests that compounds like this compound could be relevant as reference standards or subjects of study in forensic science, toxicology, and pharmacology to understand the metabolic pathways of related substances. nih.gov

Synthesis of Natural Products and Analogs: The closely related 3-bromo-4-methoxyphenylacetic acid is used in the synthesis of the potent antimitotic agent Combretastatin A-4. nih.gov Furthermore, 2-Bromo-4,5-dimethoxybenzoic acid serves as a starting material for the synthesis of natural products like norathyriol (B23591) and urolithins. chemicalbook.com These examples highlight a promising future direction for this compound in the synthesis of complex, biologically active natural products and their analogs.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOLAGJKKZEHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196997 | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-62-5 | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4697-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4697-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Bromo-4,5-dimethoxyphenylacetic Acid

Several well-documented synthetic pathways to this compound have been developed, each with distinct starting materials and reaction sequences.

Multi-step Reaction Sequences from Phenolic Precursors

Multi-step syntheses often provide the flexibility to introduce desired functional groups in a controlled manner. libretexts.orglibretexts.org One such approach begins with a phenolic precursor and involves a series of transformations to build the final molecule. For example, a synthesis could start from a substituted phenol, followed by steps such as etherification to introduce the methoxy (B1213986) groups, bromination of the aromatic ring, and subsequent elaboration of the acetic acid side chain. The specific sequence of these steps is crucial to ensure correct regioselectivity and to avoid unwanted side reactions. libretexts.org

A notable example involves the bromination of 2,4-dihydroxybenzoic acid, followed by decarboxylation to yield 4-bromoresorcinol. orgsyn.org This intermediate can then be further functionalized to introduce the methoxy and acetic acid moieties. Another route may start from resorcinol monobenzoate, which undergoes monobromination and subsequent hydrolysis as key steps. orgsyn.org

Decarboxylation of 4-bromo-2,5-dimethoxyphenylacetonitrile as a Synthetic Pathway

Another synthetic strategy involves the decarboxylation of a nitrile precursor. While specific details for the decarboxylation of 4-bromo-2,5-dimethoxyphenylacetonitrile to directly yield this compound are not extensively documented in the provided search results, the general principle of nitrile hydrolysis followed by decarboxylation is a known transformation in organic chemistry. Typically, a nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. If the resulting structure is a substituted malonic acid derivative, it can undergo decarboxylation upon heating to yield the final acetic acid derivative. masterorganicchemistry.comwikipedia.org

A related synthesis involves the decarboxylation of 3-(3,4-Dimethoxyphenyl)-2',3'-glycidic acid sylvite in an aqueous solution of KH2PO4 to produce 3,4-dimethoxy hyacinthin. google.com While not directly leading to the target compound, this illustrates the application of decarboxylation in the synthesis of related phenylacetic acid derivatives.

Malonic Acid Reaction Approaches

The malonic ester synthesis is a classical and versatile method for preparing carboxylic acids. masterorganicchemistry.comwikipedia.org This approach typically involves the alkylation of diethyl malonate or a similar malonic ester. wikipedia.org The carbon alpha to the two carbonyl groups is acidic and can be deprotonated by a base to form a stable enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, reacting with an appropriate alkyl halide. In the context of synthesizing this compound, this would involve using a 2-bromo-4,5-dimethoxybenzyl halide as the alkylating agent.

The subsequent steps involve hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating, which removes one of the carboxyl groups to yield the desired substituted acetic acid. masterorganicchemistry.comyoutube.com A significant challenge in this method can be the potential for dialkylation, which can lead to lower yields of the desired mono-alkylated product. wikipedia.org

| Step | Description |

| 1. Deprotonation | A base, such as sodium ethoxide, removes the acidic proton from the α-carbon of the malonic ester. masterorganicchemistry.com |

| 2. Alkylation | The resulting enolate undergoes nucleophilic substitution with an alkyl halide (e.g., 2-bromo-4,5-dimethoxybenzyl bromide). wikipedia.org |

| 3. Hydrolysis | The diester is hydrolyzed to a dicarboxylic acid, typically using aqueous acid or base. masterorganicchemistry.com |

| 4. Decarboxylation | Upon heating, the β-keto acid intermediate loses carbon dioxide to form the final carboxylic acid. wikipedia.orgyoutube.com |

Kolbe-Schmitt Reaction Applications

The Kolbe-Schmitt reaction is a carboxylation reaction used to synthesize aromatic hydroxy acids from phenols. wikipedia.org The process involves treating a phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.org While a direct application of the Kolbe-Schmitt reaction to a bromo-dimethoxyphenol to directly install the acetic acid group is not a standard variant of this reaction, it could be part of a multi-step synthesis. For instance, a suitably substituted phenol could first be carboxylated via the Kolbe-Schmitt reaction to introduce a carboxylic acid group. Subsequent transformations would then be necessary to arrive at the final this compound structure.

Bromination of (3,4-dimethoxyphenyl)acetic acid derivatives

A direct and efficient route to this compound is the bromination of (3,4-dimethoxyphenyl)acetic acid, also known as homoveratric acid. guidechem.comnih.gov This reaction takes advantage of the activating effect of the two methoxy groups on the aromatic ring, which direct the incoming bromine atom to the ortho and para positions.

In a typical procedure, (3,4-dimethoxyphenyl)acetic acid is dissolved in a suitable solvent, such as dichloromethane, and treated with bromine. lookchem.com This method has been reported to produce the desired product in high yield, with one source citing a yield of 95.0%. lookchem.com Similarly, the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid is a well-established method for producing 2-bromo-4-methoxyphenylacetic acid, achieving an 84% yield. nih.gov This regioselective bromination highlights the directing effect of the methoxy and acetic acid substituents. nih.gov

| Starting Material | Brominating Agent | Solvent | Yield |

| (3,4-Dimethoxyphenyl)acetic acid | Bromine | Dichloromethane | 95.0% lookchem.com |

| 4-Methoxyphenylacetic acid | Bromine | Acetic Acid | 84% nih.gov |

Novel Synthetic Approaches and Catalyst Systems

Research into novel synthetic methods for this compound and related compounds is ongoing, with a focus on improving efficiency, yield, and environmental friendliness. One patented method describes the preparation of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxytoluene. google.com This two-step process involves an initial directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to form 2-bromo-4,5-dimethoxytoluene. google.com The second step is the oxidation of the methyl group to a carboxylic acid using potassium permanganate, catalyzed by tetrabutylammonium bromide. google.com This approach is highlighted as being suitable for industrial-scale production due to the use of inexpensive and readily available raw materials, high product yield, and mild reaction conditions. google.com

Another innovative approach involves the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate for the drug ivabradine. google.com This process starts from veratraldehyde and proceeds through a 3-step synthesis with a total yield of 51%. google.com While not directly producing the target acetic acid, the development of efficient routes to related nitrile intermediates is significant, as nitriles can be hydrolyzed to carboxylic acids.

The use of phase-transfer catalysts, such as tetrabutylammonium bromide, in oxidation reactions represents a modern advancement in the synthesis of related benzoic acid derivatives. google.com These catalysts facilitate the reaction between reactants in different phases, often leading to milder reaction conditions and improved yields.

Derivatization and Functionalization Reactions

The presence of a carboxylic acid, an aryl bromide, and two methoxy groups on the phenyl ring makes this compound a versatile substrate for a range of chemical modifications. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The carboxylic acid moiety of this compound readily undergoes esterification, a fundamental transformation for protecting the acid group or modifying the compound's physicochemical properties. Standard methods for esterification are applicable.

One common and highly effective method is the reaction with diazomethane (CH₂N₂) in an inert solvent like ether. This reaction proceeds rapidly at room temperature to yield the corresponding methyl ester with nitrogen gas as the only byproduct. libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane, followed by a nucleophilic attack of the resulting carboxylate on the methylated diazonium species in an Sₙ2 fashion. libretexts.orglibretexts.org

Alternatively, classic Fischer esterification can be employed, which involves refluxing the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven process typically requires the removal of water to achieve high yields. Other methods include reacting the acid with an alcohol in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Reaction with Diazomethane | Diazomethane (CH₂N₂) | Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate | Fast, high yield, mild conditions, produces only N₂ as a byproduct. masterorganicchemistry.com |

| Fischer Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate | Equilibrium process, requires removal of water, suitable for various alcohols. |

The bromine atom attached to the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr). Aryl halides resist nucleophilic attack due to the high energy required to break the stable aromatic system and the strong carbon-halogen bond. The reactivity is further diminished by the presence of the two electron-donating methoxy groups on the ring, which increase the electron density of the aromatic system and destabilize the negatively charged Meisenheimer complex intermediate characteristic of the SₙAr mechanism.

Significant activation, typically by strongly electron-withdrawing groups (like nitro groups) in the ortho or para positions, is required for SₙAr reactions to proceed under mild conditions. nih.gov As this compound lacks such activation, substitution of the bromine atom requires more specialized and forceful conditions, primarily through transition-metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a prime example, enabling the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine. organic-chemistry.orgresearchgate.net This methodology allows for the introduction of alkynyl moieties, significantly expanding the molecular complexity. The reactivity order for halides in Sonogashira couplings is I > Br > Cl, making the bromo-substituted compound a viable substrate. libretexts.org

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Terminal Alkyne (R-C≡CH) | 2-(2-Alkynyl-4,5-dimethoxyphenyl)acetic acid |

The functional groups of this compound are susceptible to both oxidative and reductive transformations. The benzylic carboxylic acid group can undergo oxidative decarboxylation to yield an aldehyde. This transformation can be achieved using copper-catalyzed aerobic conditions, where molecular oxygen serves as the terminal oxidant.

The reduction of the compound can target either the carboxylic acid group or the aryl bromide. The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-bromo-4,5-dimethoxyphenyl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or by using borane complexes (e.g., BH₃·THF).

Reductive dehalogenation to replace the bromine atom with a hydrogen atom can be accomplished through catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This reaction would yield (4,5-dimethoxyphenyl)acetic acid.

The carboxylic acid functional group can be converted into a hydrazide. This is typically achieved by first converting the acid to a more reactive derivative, such as an ester (e.g., the methyl or ethyl ester). The resulting ester can then be treated with hydrazine hydrate (N₂H₄·H₂O), often in a refluxing alcohol solvent like ethanol. This nucleophilic acyl substitution reaction displaces the alkoxy group to form the corresponding 2-(2-bromo-4,5-dimethoxyphenyl)acetylhydrazide. This transformation is well-documented for the analogous 2-bromo-4,5-dimethoxybenzoic acid, which, upon esterification and subsequent reaction with 80% hydrazine hydrate, yields 2-bromo-4,5-dimethoxybenzoic acid hydrazide in high yield.

Acyl glucuronides are important metabolites of carboxylic acid-containing compounds. The β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylacetic acid has been successfully synthesized chemically. nih.govunirioja.es The synthesis involves the condensation of 4-bromo-2,5-dimethoxyphenylacetic acid with a protected glucuronic acid derivative, benzyl D-glucuronate. nih.govunirioja.es This coupling is followed by a deprotection step, specifically catalytic hydrogenation, to remove the benzyl protecting group from the glucuronate moiety, yielding the final acyl glucuronide. nih.govunirioja.es This synthetic route provides an authentic standard for metabolic studies. nih.gov

| Functional Group Targeted | Reaction | Key Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃·THF | 2-(2-bromo-4,5-dimethoxyphenyl)ethanol |

| Carboxylic Acid (via ester) | Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | 2-(2-bromo-4,5-dimethoxyphenyl)acetylhydrazide |

| Carboxylic Acid | Acyl Glucuronide Synthesis | Benzyl D-glucuronate, followed by catalytic hydrogenation | β-D-Glucuronide of this compound nih.govunirioja.es |

| Aryl Bromide | Reductive Dehalogenation | H₂, Pd/C | (4,5-dimethoxyphenyl)acetic acid |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Bromo-4,5-dimethoxyphenylacetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. While specific, publicly available experimental spectra for this exact compound are not detailed in the provided research, the expected chemical shifts and multiplicities can be predicted based on its structure.

The aromatic region would feature two singlets, each integrating to one proton, corresponding to the two non-equivalent protons on the phenyl ring. The methylene protons adjacent to the carboxylic acid and the aromatic ring would appear as a singlet integrating to two protons. The two methoxy groups, being in distinct positions relative to the bromine atom, would each produce a singlet integrating to three protons.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is widely employed for the identification, quantification, and structural elucidation of chemical compounds. When coupled with chromatographic separation techniques, its specificity and sensitivity are significantly enhanced.

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust method for analyzing volatile and semi-volatile compounds. In forensic and metabolic studies, GC/MS has been instrumental in the identification and quantification of this compound, particularly as a metabolite of other substances.

Research on the urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) utilized GC/MS analysis following enzymatic deconjugation, liquid-liquid extraction, and derivatization of the metabolites nih.gov. This analysis identified this compound (also referred to as BDMPAA) as the most abundant metabolite, accounting for 73% of the total detected metabolites nih.gov. The identification was confirmed by comparing the retention time and mass spectrum of the derivatized metabolite with that of a known standard researchgate.net. The mass spectrum of the compound is characterized by specific fragment ions, with major peaks observed at m/z values of 229, 231, and 195 nih.gov. Derivatization, such as creating an O-TMS derivative, is often employed to increase the volatility and thermal stability of the analyte for GC/MS analysis researchgate.net.

Table 1: Summary of GC/MS Findings for this compound

| Parameter | Finding | Source |

|---|---|---|

| Application | Identification and quantification of urinary metabolites. | nih.gov |

| Sample Preparation | Enzymatic deconjugation, liquid-liquid extraction, derivatization. | nih.gov |

| Identification | Based on retention time and mass spectrum relative to standards. | researchgate.net |

| Relative Abundance | Found to be the most abundant metabolite of 2C-B in human urine (73%). | nih.gov |

| Characteristic Ions | The NIST library entry for the compound shows major peaks at m/z 229, 231, and 195. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are indispensable tools for analyzing non-volatile compounds in complex biological matrices like plasma. A sensitive and validated LC-MS/MS method has been developed to quantify this compound (BDMPAA) in human plasma, where it is a metabolite of 4-bromo-2,5-dimethoxyphenethylamine bohrium.comnih.gov.

This method demonstrated high accuracy, precision, and minimal matrix effects bohrium.comnih.gov. The optimal chromatographic separation was achieved using a C18 analytical column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid bohrium.comnih.gov. Electrospray ionization (ESI) was used to generate ions for mass analysis bohrium.comnih.gov. The method established a linear range for quantification of BDMPAA from 2.5 to 1000 ng/mL in human plasma, showcasing its suitability for pharmacokinetic studies bohrium.comnih.gov.

Table 2: LC-MS/MS Method Parameters for Metabolite Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | bohrium.comnih.gov |

| Application | Quantification of BDMPAA in human plasma. | bohrium.comnih.gov |

| Chromatography Column | Kinetex 2.6 μm XB-C18 | bohrium.comnih.gov |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid. | bohrium.comnih.gov |

| Ionization | Electrospray Ionization (ESI) | bohrium.comnih.gov |

| Linear Range | 2.5–1000 ng/mL | bohrium.comnih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending vscht.cz. While a specific experimental spectrum for this compound is not provided in the search results, the characteristic absorption bands can be predicted based on its key functional groups nih.gov.

The molecule contains a carboxylic acid, an aromatic ring, methoxy groups, and a carbon-bromine bond. The carboxylic acid group will give rise to a very broad O–H stretching band and an intense C=O (carbonyl) stretching band libretexts.org. The aromatic ring will show C-H and C=C stretching vibrations. The C-O bonds of the methoxy and carboxylic acid groups will also have characteristic stretches in the fingerprint region libretexts.org.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Carboxylic Acid | O–H stretch | 3300–2500 (broad) | libretexts.org |

| Methylene/Methoxy | C–H stretch | <3000 | vscht.cz |

| Aromatic Ring | C–H stretch | 3100–3000 | libretexts.org |

| Carboxylic Acid | C=O stretch | 1760–1690 (strong) | libretexts.org |

| Aromatic Ring | C=C stretch | 1600–1400 | libretexts.org |

| Carboxylic Acid/Ether | C–O stretch | 1320–1000 | libretexts.org |

Advanced Chromatographic Techniques

The analysis of this compound, especially in the context of metabolite profiling, benefits significantly from advanced chromatographic techniques that offer high resolution, speed, and sensitivity. The LC-MS/MS method previously described is a prime example, utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) bohrium.comnih.gov. The use of a core-shell particle column (Kinetex C18) allows for higher separation efficiency and faster analysis times compared to traditional fully porous particle columns bohrium.comnih.gov.

Furthermore, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are gaining prominence for the analysis of polar metabolites, which can be a valuable alternative or complementary method for comprehensive metabolic studies hpst.cz. The validation of these advanced methods is critical, ensuring excellent linearity, precision, and accuracy for reliable quantification in complex samples, which is essential for pharmaceutical and toxicological research researcher.life.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of this compound in various matrices. In research, particularly in pharmacokinetic studies, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides a robust and sensitive method for its analysis in biological samples like human plasma. bohrium.com

A validated LC-MS/MS method for the quantification of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), demonstrates the utility of this technique. bohrium.com Optimal chromatographic separation in such studies has been achieved using a C18 analytical column. bohrium.com The mobile phase typically consists of a gradient of aqueous and organic solvents, such as water and acetonitrile, often supplemented with an acid like formic acid to improve peak shape and ionization efficiency. bohrium.com This methodology allows for high accuracy, precision, and good extraction recovery with minimal matrix effects, making it suitable for clinical and forensic analysis. bohrium.comnih.gov

While specific methods for this compound are tailored to the research context, general principles for related bromo-aromatic compounds can be informative. For instance, reverse-phase HPLC methods for similar structures may use a mobile phase of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Table 1: Example HPLC Parameters for Analysis of this compound and Related Compounds

| Parameter | Details | Source |

|---|---|---|

| Column | Kinetex 2.6 μm XB-C18 | bohrium.com |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | bohrium.com |

| Detector | Tandem Mass Spectrometry (MS/MS) | bohrium.com |

| Application | Quantification in human plasma | bohrium.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

Methods developed for HPLC can often be transferred to UPLC systems to leverage these advantages. sielc.com For the analysis of this compound, an existing HPLC method could be adapted by selecting a UPLC column with a similar stationary phase chemistry (e.g., C18) but with smaller particles. sielc.com This transition would result in significantly shorter run times and reduced solvent consumption, making it a more efficient method for high-throughput screening or detailed metabolic studies. The principles of separation remain the same as in HPLC, relying on the partitioning of the analyte between the stationary phase and the mobile phase. Given the complexity of biological samples where this compound is often analyzed, the enhanced peak capacity and resolution of UPLC are highly beneficial for separating the target analyte from endogenous interferences.

Computational Chemistry and Spectroscopic Prediction

Computational chemistry serves as a powerful tool in the study of this compound, enabling the prediction of its physicochemical properties and spectroscopic behavior. Techniques such as Density Functional Theory (DFT) can be used to perform geometry optimization, determining the most stable three-dimensional structure of the molecule. researchgate.net From this optimized geometry, various properties can be calculated, providing insights that complement experimental findings. These computational approaches are valuable for predicting spectra (like IR, Raman, and NMR), which can aid in the structural elucidation and characterization of the compound and its derivatives. researchgate.net

Log P/Log D Prediction

The partition coefficient (Log P) and distribution coefficient (Log D) are critical parameters in pharmaceutical and chemical research, indicating the lipophilicity of a compound. Log P is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. Log D is similar but takes into account the ionization state of the molecule at a specific pH.

For this compound, computational models are frequently used to estimate these values. The predicted octanol/water partition coefficient (Log P) provides insight into the compound's likely absorption, distribution, metabolism, and excretion (ADME) properties. Different prediction algorithms may yield slightly different values.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Log P (Octanol/Water) | 2.09340 | lookchem.com |

| pKa | 4.09 ± 0.10 | lookchem.com |

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based not only on their mass-to-charge ratio but also on their size and shape.

Computational methods can predict the CCS value for a given ion, such as the deprotonated molecule of this compound. This predicted value can then be used to support experimental identification by comparing it with the CCS measured by an IM-MS instrument. This provides an additional layer of confidence in analyte identification, which is particularly useful in complex sample analysis, such as metabolomics or forensic toxicology. The predicted CCS value for this compound has been calculated and is available in public chemical databases. nih.gov

Table 3: Predicted Ion Mobility Property

| Compound | Predicted Collision Cross Section (Ų) | Source |

|---|

Investigations into Biological and Pharmacological Activities

Modulation of Neurotransmitter Systems

Interaction with Serotonin Receptors (e.g., 5-HT2A)

The psychoactive effects of 2C-B are largely attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. In contrast, its primary metabolite, 2-Bromo-4,5-dimethoxyphenylacetic acid (also referred to as BDMPAA), has been shown to be inactive at this key receptor. A 2025 study investigating the pharmacological activity of 2C-B and its metabolites explicitly found that BDMPAA did not activate the human serotonin 2A receptor. bohrium.com This lack of activation indicates that the metabolic conversion of 2C-B to this acidic metabolite represents a detoxification pathway that terminates the psychedelic activity of the parent compound. bohrium.com

Influence on Mood and Perception Mechanisms

Given its inability to activate the 5-HT2A receptor, this compound is not believed to contribute to the alterations in mood and perception that are characteristic of 2C-B. bohrium.com The psychedelic and entactogenic effects of 2C-B are mediated by the parent molecule's action on serotonergic pathways. amsterdamumc.nl The formation of this compound is a metabolic step that leads to a pharmacologically inert compound in the context of psychoactivity. bohrium.com Consequently, it does not possess an independent influence on mood and perception mechanisms.

Enzyme Modulation and Inhibition Studies

The formation of this compound is a direct result of enzymatic processes that metabolize 2C-B. These studies are crucial for understanding the pharmacokinetics and duration of action of the parent compound.

Monoamine Oxidase (MAO) Involvement in Metabolism

The primary metabolic pathway for the formation of this compound from 2C-B is through oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO) enzymes. amsterdamumc.nlresearchgate.net Both MAO-A and MAO-B have been identified as the major enzymes involved in this initial metabolic step. bohrium.com This enzymatic reaction converts 2C-B into an unstable aldehyde intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde. amsterdamumc.nlresearchgate.net This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form the stable and major metabolite, this compound. amsterdamumc.nlresearchgate.net In human urine, this acidic metabolite is the most abundant, accounting for a significant portion of the total detected metabolites of 2C-B.

Table 1: Key Enzymes in the Formation of this compound

| Precursor | Enzyme(s) | Intermediate | Enzyme(s) | Final Metabolite |

|---|---|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) | Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B) | 4-Bromo-2,5-dimethoxyphenylacetaldehyde | Aldehyde Dehydrogenase (ALDH) | This compound |

Potential Therapeutic Properties and Applications

There is no scientific evidence to suggest that this compound possesses any therapeutic properties or applications. Its identification as a pharmacologically inactive metabolite of a psychoactive substance means it has not been a candidate for therapeutic development. bohrium.com The compound is primarily of interest in forensic and toxicological contexts as a biomarker for 2C-B consumption. tandfonline.com While it has been used as a reagent or building block in the chemical synthesis of more complex molecules, these applications are not based on its own biological activity. unimi.it

Antimicrobial Effects

Currently, there is a lack of specific research data on the antimicrobial properties of this compound. However, the broader class of bromophenols, from which this compound is derived, has been a subject of interest in the search for new antimicrobial agents. Bromophenols are naturally occurring compounds found in various marine organisms and are known to exhibit a range of biological activities.

Studies on other bromophenol derivatives have shown promising antimicrobial effects against various pathogens. For instance, certain brominated compounds isolated from marine sponges have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these related compounds is thought to involve the disruption of bacterial cell membranes and interference with essential enzymatic processes. Further research is needed to determine if this compound shares these antimicrobial properties.

Anti-inflammatory Properties

Direct studies on the anti-inflammatory properties of this compound are not currently available in scientific literature. However, related compounds containing a dimethoxyphenyl structure have been investigated for their anti-inflammatory potential. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound with a similar structural motif, has demonstrated anti-inflammatory effects by inhibiting the acute phase of inflammation nih.gov. This suggests that the dimethoxyphenyl group may contribute to anti-inflammatory activity.

The potential mechanisms through which related compounds exert their effects include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. Whether this compound possesses similar capabilities remains to be investigated through dedicated scientific studies.

Antioxidant Activities

Research into the antioxidant properties of this compound is limited, but studies on related benzylic acid-derived bromophenols have provided some insights. A study evaluating a series of these compounds demonstrated that they can act as effective scavengers of DPPH• and ABTS•+ radicals nih.gov. The antioxidant potential of these bromophenol derivatives was compared to standard antioxidants such as BHA, BHT, α-Tocopherol, and Trolox nih.gov.

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence and position of bromo and hydroxyl/methoxyl groups on the phenyl ring are believed to influence the antioxidant capacity. While these findings are for related compounds, they suggest that this compound may also possess antioxidant properties worthy of investigation.

Table 1: Antioxidant Activity of Selected Benzylic Bromophenol Derivatives (IC50 in μg/mL)

| Compound | DPPH• Scavenging IC50 (μg/mL) |

|---|---|

| BHT | 4.12 |

| 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid | 4.27 |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 6.41 |

| BHA | 11.17 |

| Trolox | 11.75 |

| α-Tocopherol | 23.89 |

| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | 30.13 |

Data sourced from a study on benzylic acid-derived bromophenols and presented for contextual purposes.

Anti-cancer Activity Investigations

There is no direct evidence from scientific studies on the anti-cancer activity of this compound. However, research into related chemical structures provides some context for potential areas of investigation. For instance, a chalcone derivative synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (B182550), 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has been shown to exhibit moderate activity in inhibiting the MCF-7 breast cancer cell line researchgate.net.

Furthermore, studies on other bromophenol derivatives have indicated potential anti-cancer effects. These findings suggest that the presence of bromo and dimethoxy functional groups on a phenyl ring, as seen in this compound, could be a structural feature of interest in the design of novel anti-cancer agents. However, without direct experimental data, any potential anti-cancer activity of this compound remains speculative.

Research into Histone Deacetylase (HDAC) Inhibitors

Currently, there are no specific studies investigating this compound as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to changes in gene expression and are being explored as potential cancer therapeutics wikipedia.org.

The chemical structure of this compound does not closely resemble the common structural motifs of known HDAC inhibitors, such as hydroxamic acids, cyclic peptides, short-chain fatty acids, or benzamides. Therefore, its potential as an HDAC inhibitor is not immediately apparent and would require dedicated screening and molecular modeling studies to be ascertained.

Acetylcholinesterase Inhibitor Research

There is a lack of direct scientific evidence regarding the activity of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine and are used in the treatment of conditions like Alzheimer's disease.

While some research has explored various synthetic compounds as potential AChE inhibitors, there are no specific reports on the evaluation of this compound for this activity. The development of novel AChE inhibitors often involves the design of molecules that can effectively interact with the active site of the enzyme. Future research could explore whether the structural features of this compound are amenable to such interactions.

Pharmacokinetics and Metabolic Pathways

The pharmacokinetic profile and metabolic fate of this compound are primarily understood in the context of it being a metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) nih.govresearchgate.netnih.gov.

Studies involving the administration of 2C-B to rats have identified this compound as one of the urinary metabolites nih.gov. The formation of this compound is a result of the metabolic processing of 2C-B in the body.

The primary metabolic pathway leading to the formation of this compound involves the oxidative deamination of 2C-B nih.govresearchgate.net. This initial step is followed by the oxidation of the resulting aldehyde to the corresponding carboxylic acid, which is this compound nih.gov. Further metabolism of this compound may occur through demethylation nih.govresearchgate.net.

In vitro studies using hepatocytes from various species, including humans, have confirmed this metabolic route nih.govresearchgate.net. These studies have also highlighted some interspecies differences in the metabolism of the parent compound, 2C-B nih.govresearchgate.net. The disposition of 2C-B and its metabolites, including this compound, has been studied in rats, providing insights into their distribution in various tissues nih.govresearchgate.net.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone |

| 2-bromo-4,5-dimethoxybenzaldehyde |

| Butylated hydroxyanisole (BHA) |

| Butylated hydroxytoluene (BHT) |

| α-Tocopherol |

| Trolox |

| 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid |

In Vivo Metabolism Studies in Animal Models (e.g., Rat, Mouse)

In vivo studies in animal models, particularly rats, have been instrumental in identifying the metabolic fate of 2C-B, which includes the formation of this compound. In one study, male Wistar rats were orally administered 2C-B hydrochloride. Subsequent analysis of their urine over 24 hours identified several metabolites, including BDMPAA. This finding indicates that one of the operative metabolic pathways for 2C-B in rats involves oxidative deamination, where the primary amine of 2C-B is converted to an aldehyde, which is then oxidized to form the corresponding carboxylic acid, BDMPAA.

In Vitro Metabolism Studies with Hepatocytes (e.g., Human, Monkey, Dog, Rabbit, Rat, Mouse)

Comprehensive in vitro studies have been conducted using cryopreserved hepatocytes from a range of species, including humans, monkeys, dogs, rabbits, rats, and mice, to explore the phase I metabolism of 2C-B nih.govresearchgate.net. These studies have confirmed that BDMPAA is a significant metabolite across all tested species. The formation of BDMPAA occurs through oxidative deamination, a primary metabolic route nih.govresearchgate.net. The incubation of 2C-B with hepatocytes from these six species consistently yielded BDMPAA, highlighting its importance in the metabolic cascade regardless of the species nih.gov.

Identification of Key Metabolites (e.g., BDMPAA, BDMPE, BDMBA, B-2-HMPE)

Metabolic studies of 2C-B have successfully identified several key metabolites that provide a clearer picture of its biotransformation. This compound (BDMPAA) is a principal metabolite formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase researchgate.netnih.gov.

Other significant metabolites identified alongside BDMPAA include:

2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE): Formed via oxidative deamination and subsequent reduction of the intermediate aldehyde nih.govresearchgate.net.

4-bromo-2,5-dimethoxybenzoic acid (BDMBA): Also produced through an oxidative deamination pathway nih.govresearchgate.net.

2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE): A demethylated metabolite of BDMPE, its formation shows notable species differences nih.gov.

The table below summarizes the key metabolites identified in studies of 2C-B metabolism.

| Metabolite Abbreviation | Full Chemical Name | Formation Pathway |

| BDMPAA | This compound | Oxidative deamination and oxidation |

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | Oxidative deamination and reduction |

| BDMBA | 4-bromo-2,5-dimethoxybenzoic acid | Oxidative deamination |

| B-2-HMPE | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | Demethylation of BDMPE |

Demethylation Pathways

Demethylation represents a crucial secondary metabolic pathway for 2C-B and its primary metabolites. Both BDMPAA and BDMPE can undergo further metabolism via the removal of one of the methoxy (B1213986) groups from the phenyl ring nih.gov. Subsequent demethylation of BDMPAA leads to the formation of 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA) researchgate.net. Similarly, BDMPE can be demethylated to produce metabolites such as 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) nih.govresearchgate.net. These demethylation reactions are significant as they alter the polarity and potential pharmacological activity of the resulting compounds.

Glucuronidation and Conjugated Metabolites

Phase II metabolism of 2C-B metabolites involves conjugation reactions, with glucuronidation being a notable pathway. Research has focused on the synthesis and analysis of glucuronic acid-conjugated metabolites. Specifically, the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylacetic acid has been successfully synthesized for use as an analytical standard. This indicates that BDMPAA can be conjugated with glucuronic acid in the body to facilitate its excretion.

Inter-species Differences in Metabolism

Significant inter-species differences have been observed in the metabolism of 2C-B, which affects the profile of metabolites, including BDMPAA. While BDMPAA is formed in all species studied via hepatocytes (human, monkey, dog, rabbit, rat, and mouse), the prevalence of other metabolic pathways varies considerably nih.gov.

Human vs. Rat: In human urine, BDMPAA is the most abundant metabolite, accounting for 73% of the total detected metabolites nih.gov. This suggests that oxidative deamination is the primary metabolic route in humans nih.gov. In contrast, the main metabolites found in rat urine are N-acetylated compounds, indicating a different primary metabolic preference nih.gov.

Hepatocyte Studies: In vitro studies with hepatocytes revealed that 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice nih.gov. Furthermore, a previously unknown metabolite, 4-bromo-2,5-dimethoxyphenol (BDMP), was identified exclusively after incubation with mouse hepatocytes nih.govwikipedia.org.

The following table highlights some of the key metabolic differences observed between species.

| Species | Key Metabolic Characteristics |

| Human | BDMPAA is the most abundant urinary metabolite nih.gov. Hepatocytes produce B-2-HMPE nih.gov. |

| Rat | Major urinary metabolites are N-acetylated compounds, differing from humans nih.gov. Hepatocytes do not produce B-2-HMPE nih.gov. |

| Mouse | Hepatocytes uniquely produce the metabolite 4-bromo-2,5-dimethoxyphenol (BDMP) nih.govwikipedia.org. Hepatocytes do not produce B-2-HMPE nih.gov. |

| Monkey | Hepatocytes produce B-2-HMPE nih.gov. |

| Rabbit | Hepatocytes produce B-2-HMPE nih.gov. |

| Dog | Hepatocytes do not produce B-2-HMPE nih.gov. |

Pharmacokinetic Analysis in Clinical Studies

Detailed pharmacokinetic analyses focusing specifically on this compound in formal clinical studies are limited. The available human pharmacokinetic data primarily centers on the parent compound, 2C-B, and notes that information on its metabolites is not extensive researchgate.netnih.gov. However, analysis of urine from a 2C-B user provided crucial insight into the relative concentrations of its metabolites nih.gov. This analysis revealed that BDMPAA was the most abundant metabolite, followed by 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (13%) and 4-bromo-2,5-dimethoxyphenylethyl alcohol (4.5%) nih.gov. In human subjects, the peak concentrations of the BDMPAA metabolite are reportedly 280 times higher than those of the parent compound 2C-B following oral administration, indicating extensive metabolism of 2C-B to BDMPAA wikipedia.org.

Table of Compounds

| Abbreviation | Full Chemical Name |

| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine |

| BDMPAA | This compound |

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol |

| BDMBA | 4-bromo-2,5-dimethoxybenzoic acid |

| B-2-HMPE | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol |

| B-2-HMPAA | 4-bromo-2-hydroxy-5-methoxyphenylacetic acid |

| BDMP | 4-bromo-2,5-dimethoxyphenol |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The structure-activity relationship (SAR) of this compound and its analogs has been investigated, particularly concerning their antioxidant properties. These studies aim to elucidate how chemical modifications to the core structure influence biological activity, providing insights for the rational design of more potent compounds.

Research has systematically explored the impact of substituents on the phenylacetic acid scaffold on antioxidant and radical scavenging activities. A key study synthesized a series of benzylic bromophenols, including derivatives of phenylacetic acid, and evaluated their potential to scavenge free radicals and reduce oxidizing agents. The findings from these investigations highlight the critical role of the number and position of bromine atoms, as well as the presence of hydroxyl versus methoxy groups on the aromatic ring.

Antioxidant Activity:

The antioxidant capacity of these compounds has been assessed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, cupric ion (Cu²⁺) reducing antioxidant capacity (CUPRAC), and ferric ion (Fe³⁺) reducing antioxidant power (FRAP).

Detailed findings from a comparative study of several substituted phenylacetic acid derivatives reveal significant trends in their antioxidant efficacy. The presence of hydroxyl groups on the phenyl ring is a crucial determinant of antioxidant activity. For instance, compounds with dihydroxy substitutions demonstrate substantially higher radical scavenging and reducing power compared to their dimethoxy counterparts. This is attributed to the ability of the hydroxyl groups to donate a hydrogen atom to stabilize free radicals.

The degree and position of bromination also modulate the antioxidant potential. The introduction of bromine atoms can influence the electronic properties of the phenyl ring and the steric accessibility of the hydroxyl groups.

Below are data tables summarizing the antioxidant activities of this compound analogs and related compounds from a key research study.

| Compound | Structure | IC₅₀ (µg/mL) |

|---|---|---|

| 2-(3-Bromo-4,5-dihydroxyphenyl)acetic acid |  | 4.27 |

| 2-(2,3-Dibromo-4,5-dihydroxyphenyl)acetic acid |  | 6.41 |

| 2-(3-Bromo-4,5-dimethoxyphenyl)acetic acid |  | 21.41 |

| 2-(2,3-Dibromo-4,5-dimethoxyphenyl)acetic acid |  | 17.32 |

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 2-(3-Bromo-4,5-dihydroxyphenyl)acetic acid | 9.36 |

| 2-(2,3-Dibromo-4,5-dihydroxyphenyl)acetic acid | 9.90 |

The data clearly indicates that the dihydroxy derivatives are significantly more potent antioxidants than their dimethoxy counterparts in the DPPH assay. nih.gov Specifically, 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid (IC₅₀ = 4.27 µg/mL) is more active than 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid (IC₅₀ = 21.41 µg/mL). nih.gov This trend underscores the importance of the free hydroxyl groups for radical scavenging.

Furthermore, the number of bromine substituents also influences the activity. In the dihydroxy series, the monobrominated compound is slightly more active than the dibrominated analog in the DPPH assay. nih.gov Conversely, in the dimethoxy series, the dibrominated compound shows slightly higher activity than the monobrominated one. nih.gov This suggests a complex interplay between the electronic effects of the bromine atoms and the hydrogen-donating ability of the hydroxyl groups.

The reducing power assays (CUPRAC and FRAP) show similar trends, with the dihydroxy compounds exhibiting superior activity to the dimethoxy compounds. nih.gov

The presence of free hydroxyl groups on the phenyl ring is paramount for potent antioxidant activity.

The conversion of hydroxyl groups to methoxy groups leads to a significant reduction in antioxidant capacity.

The number and position of bromine substituents fine-tune the antioxidant activity, likely through a combination of electronic and steric effects.

These findings provide a valuable framework for the future design of novel antioxidants based on the phenylacetic acid scaffold.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

The compound serves as a crucial precursor in the development of numerous pharmaceutical agents due to its capacity to undergo various coupling reactions and functional group manipulations.

Synthesis of Biologically Active Compounds

2-Bromo-4,5-dimethoxyphenylacetic acid is instrumental in the synthesis of a range of biologically active molecules. Its derivatives have been explored for various therapeutic applications. For instance, it is a key intermediate in the production of Pinaverium Bromide, a medication used to treat gastrointestinal disorders. The synthesis of novel benzohydrazide derivatives incorporating the 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl] moiety has yielded compounds with promising analgesic, antifungal, antibacterial, and antiproliferative activities nih.gov. Furthermore, the related compound, 2-bromo-4,5-dimethoxybenzoic acid, is recognized as an intermediate for anticancer drugs that can inhibit mitochondrial membrane depolarization and induce apoptosis biosynth.com. The structural analogue, 3-bromo-4-methoxyphenylacetic acid, has been used in the synthesis of the natural antimitotic compound Combretastatin A-4 nih.gov.

A notable application of a derivative of this compound is in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. The synthesis process involves the creation of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is a direct synthetic application of the core structure of this compound google.com.

Table 1: Examples of Biologically Active Compounds Derived from this compound and its Analogs

| Compound/Derivative Class | Biological Activity/Application | Reference |

| Pinaverium Bromide | Antispasmodic for Irritable Bowel Syndrome | pharmaffiliates.com |

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | Analgesic, Antifungal, Antibacterial, Antiproliferative | nih.gov |

| 2-Bromo-4,5-dimethoxybenzoic acid derivatives | Anticancer (Mitochondrial inhibitor) | biosynth.com |

| Ivabradine | Antianginal Agent | google.com |

| Combretastatin A-4 (from an analog) | Antimitotic (Anticancer) | nih.gov |

Precursor for Flavones, Flavanones, Isoflavones, and Chalcones

In the realm of pharmaceutical synthesis, the related compound 2-bromo-4,5-dimethoxybenzoic acid has been identified as a key intermediate in the preparation of various classes of flavonoids, including flavones, flavanones, isoflavones, and chalcones google.com. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of mango aglycone, a compound with potential therapeutic value, utilizes 2-bromo-4,5-dimethoxybenzoic acid as a critical intermediate raw material google.com.

Preparation of Indole-Based Heterocycles

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. While direct synthesis from this compound is not extensively detailed in the provided results, the synthesis of indole derivatives often involves precursors with similar functionalities. For example, the cyclization of 2-bromo-4-methoxy-1-(2-nitro-1-(2-nitrophenyl)ethyl)benzene can yield a 3-(2-bromo-4-methoxyphenyl)-1H-indole, demonstrating how bromo-methoxyphenyl moieties can be key components in forming indole structures mdpi.com. The versatility of indole derivatives in multicomponent reactions allows for the creation of diverse and complex heterocyclic systems with potential biological activities researchgate.netresearchgate.net.

Synthesis of Boehemeriasin A and Analogs

There is no specific information within the provided search results detailing the direct use of this compound in the synthesis of Boehemeriasin A or its analogs.

Role in Agrochemical Development

The structural features of this compound and its analogs make them valuable in the creation of agrochemicals. The related compound, 2-bromo-4-methoxyphenylacetic acid, is utilized in the formulation of herbicides and pesticides chemimpex.com. These applications leverage the compound as a building block to construct more complex molecules that can target specific biological pathways in weeds or pests, thereby enhancing crop protection and yield chemimpex.com.

Utilization in Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this class of compounds finds use in the development of specialty chemicals. The reactivity of the bromine and methoxy (B1213986) substituents makes compounds like 2-bromo-4-methoxyphenylacetic acid valuable intermediates in broader organic synthesis chemimpex.com. This includes applications in material science, where it can be used to develop novel materials such as polymers and coatings that require specific chemical properties for improved performance chemimpex.com. Its ability to facilitate the introduction of various functional groups makes it an essential tool for chemists working on innovative materials and other complex organic compounds chemimpex.com.

Development of New Materials

The unique chemical architecture of this compound, featuring a reactive carboxylic acid group, a bromine atom, and electron-donating methoxy groups on an aromatic ring, positions it as a versatile precursor for the development of novel materials. While specific research on the direct application of this compound in materials science is not extensively documented, its functional groups suggest significant potential for its use in the synthesis of advanced polymers and functional materials. This potential can be inferred from established principles of polymer chemistry and materials science, as well as from research on analogous compounds.

The presence of both a carboxylic acid and a bromo-substituent on the phenyl ring allows for multiple pathways to polymerization and functionalization. The carboxylic acid group can participate in condensation reactions to form polyesters and polyamides. The bromine atom, on the other hand, can be utilized in cross-coupling reactions to create carbon-carbon bonds, a common strategy for the synthesis of conjugated polymers. The dimethoxybenzene core can influence the electronic and physical properties of the resulting materials, such as their solubility, thermal stability, and optical characteristics.

The bifunctional nature of this compound makes it a candidate for the synthesis of various types of polymers.

Polyesters and Polyamides: The carboxylic acid moiety allows for polycondensation reactions with diols or diamines to produce aromatic polyesters and polyamides, respectively. These classes of polymers are known for their excellent thermal and mechanical properties. The incorporation of the bulky bromo- and dimethoxy-substituted phenylacetic acid unit into the polymer backbone would likely influence the polymer's solubility, chain packing, and, consequently, its physical properties. Aromatic polyesters are used in a wide range of applications, including as high-performance plastics and fibers. Similarly, aromatic polyamides, or aramids, are renowned for their strength and heat resistance.

The synthesis of polyesters from dicarboxylic acids and diols is a well-established industrial process. Aliphatic-aromatic copolyesters, for instance, are synthesized via polycondensation of monomers like butanediol, dimethyl terephthalate, and various linear aliphatic dicarboxylic acids. nih.gov The properties of these materials can be tailored by adjusting the ratio of aliphatic and aromatic components.

Table 1: Illustrative Thermal Properties of Aromatic Polyesters Derived from Substituted Dicarboxylic Acids

| Monomer 1 (Diacid) | Monomer 2 (Diol) | Polymer Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Terephthalic acid | Ethylene glycol | Aromatic Polyester (PET) | 67-81 | 250-265 |

| Isophthalic acid | Ethylene glycol | Aromatic Polyester | ~65 | Amorphous |

| 2,6-Naphthalenedicarboxylic acid | Ethylene glycol | Aromatic Polyester (PEN) | ~120 | ~265 |

Note: This table presents data for well-characterized aromatic polyesters to illustrate the range of thermal properties achievable. The properties of a polyester derived from this compound would depend on the specific comonomer used and the resulting polymer structure.

Conjugated Polymers: The bromine atom on the aromatic ring opens up the possibility of using this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions are fundamental in the synthesis of conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electronic and optical properties. For example, poly(p-phenylene vinylene) (PPV) and its derivatives, which are used in applications like light-emitting diodes (LEDs) and photovoltaics, are often synthesized from brominated precursors. wikipedia.org The dimethoxy groups on the phenyl ring of this compound would be expected to influence the electronic properties of a resulting conjugated polymer, potentially lowering its band gap and affecting its fluorescence.

Beyond polymerization, this compound can serve as a building block for other types of advanced materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. Carboxylic acid-based linkers are among the most common in MOF synthesis. alfa-chemistry.com The bromo- and dimethoxy-functionalized phenyl ring of the linker could be used to postsynthetically modify the MOF, for instance, by using the bromine atom as a handle for further chemical reactions within the framework.

Surface Modification and Functional Coatings: The carboxylic acid group can be used to anchor the molecule to various surfaces, such as metal oxides or other polymers. This allows for the modification of surface properties, for example, to create hydrophobic or functional coatings. The bromine atom could then be used for further "grafting-from" polymerization or for attaching other functional molecules. Dimethoxybenzene derivatives are known to be used in the development of materials for electronic devices and coatings. wikipedia.org

While the direct synthesis of materials from this compound is a promising area for future research, the known reactivity of its functional groups strongly suggests its utility as a versatile building block in materials science. Further investigation into the polymerization and material synthesis pathways involving this compound could lead to the development of new materials with unique and valuable properties.

Advanced Methodologies for Research and Analysis

Strategies for Impurity Profiling and Analysis

Impurity profiling is a critical aspect of chemical analysis, ensuring the quality, consistency, and safety of a compound. For 2-Bromo-4,5-dimethoxyphenylacetic acid, a comprehensive impurity profiling strategy involves the use of high-resolution analytical techniques to detect, identify, and quantify any unwanted substances. Potential impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.

Key strategies include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for separating the primary compound from its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, especially for volatile impurities or after derivatization of the analyte.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown impurities. Infrared (IR) spectroscopy can help identify functional groups that differ from the parent compound.

Reference Standards: The use of characterized reference standards for known potential impurities, such as starting materials (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) or related substances like 2-Bromo-4,5-dimethoxybenzyl alcohol, is essential for accurate identification and quantification.

A systematic approach involves developing a validated analytical method capable of separating the main compound from all known and potential impurities. Stress testing (e.g., exposure to heat, light, acid, or base) can be performed to intentionally degrade the compound and identify potential degradation products that might arise during storage or use.

Table 1: Common Analytical Techniques for Impurity Profiling

| Technique | Application in Impurity Profiling | Information Provided |

|---|---|---|

| HPLC/UHPLC | Separation of non-volatile and thermally labile impurities. | Retention time, peak purity, and quantification. |

| LC-MS/MS | Identification and quantification of trace-level impurities. | Molecular weight and structural fragments of impurities. |

| GC-MS | Analysis of volatile impurities and derivatized analytes. | Retention index, mass spectrum for identification. nih.gov |

| NMR Spectroscopy | Structural elucidation of unknown impurities. | Detailed structural information about the molecule. |

Development of Quantitative Analytical Methods

Accurate quantification of this compound is vital for its use in research and as a reference material. The development of robust quantitative methods requires careful validation to ensure accuracy, precision, linearity, and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) has been established as a reliable method for the quantification of this compound, particularly in biological samples. nih.gov The process typically involves sample preparation, such as liquid-liquid extraction, followed by derivatization to increase the volatility and thermal stability of the analyte for GC analysis. nih.gov

Method validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike/recovery experiments.

Precision: Measuring the degree of scatter among a series of measurements, evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Table 2: Key Parameters for Quantitative Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |

| Accuracy | Percent recovery of a known amount of analyte. | 80-120% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | ≤ 15% |

| LOD | Lowest concentration reliably detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest concentration reliably quantified. | Signal-to-Noise ratio of 10:1 |

Advanced Reaction Monitoring Techniques

The synthesis of this compound from its precursors can be optimized by employing advanced reaction monitoring techniques. These Process Analytical Technology (PAT) tools provide real-time information about the reaction progress, enabling better control over critical process parameters and leading to improved yield and purity.

Instead of relying on traditional offline analysis of discrete samples, in-situ monitoring techniques can be used:

In-situ FT-IR/Raman Spectroscopy: Probes are inserted directly into the reaction vessel to continuously collect spectra. This allows for the tracking of the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational bands.

Online HPLC: A small, automated stream from the reactor is periodically diverted to an HPLC system. This provides quantitative data on the concentration of various components in the reaction mixture over time, offering a detailed kinetic profile of the synthesis.

These techniques allow chemists to determine reaction endpoints accurately, detect the formation of transient intermediates or by-products, and ensure the reaction proceeds as expected, minimizing batch failures and improving process understanding.

Bioanalytical Applications and Enzyme Assays

This compound (BDMPAA) is a significant metabolite of the psychoactive substance 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). nih.govresearchgate.net Its detection and quantification in biological fluids like urine are crucial for forensic toxicology and metabolism studies. nih.gov